Zoxazolamine-d2 is a deuterated derivative of Zoxazolamine, a centrally acting muscle relaxant originally developed for the treatment of muscle spasms associated with various conditions. The incorporation of deuterium atoms enhances its utility in scientific research, particularly in pharmacokinetics and metabolic studies. Zoxazolamine-d2 serves as an internal standard in mass spectrometry due to its distinct mass characteristics, allowing for precise analytical measurements. This compound is primarily utilized in pharmacological research to understand the metabolism and effects of its parent compound, Zoxazolamine .
Zoxazolamine-d2 is classified as a muscle relaxant and is categorized under the class of drugs known as central nervous system agents. It is synthesized from Zoxazolamine through a process that replaces hydrogen atoms with deuterium, thereby altering its isotopic composition without significantly changing its chemical properties. This compound is available through various chemical suppliers for research purposes .
The synthesis of Zoxazolamine-d2 typically involves the catalytic exchange of hydrogen atoms with deuterium. This process can be achieved using deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions of high pressure and temperature. The reaction ensures efficient incorporation of deuterium into the Zoxazolamine structure, resulting in a compound that retains the pharmacological properties of its parent molecule while providing unique advantages for analytical applications.
Industrial Production: On an industrial scale, specialized reactors and catalysts are employed to optimize yields and purity. The deuterium exchange reaction is meticulously controlled to ensure complete substitution of hydrogen atoms, making it suitable for large-scale production while maintaining quality standards.
Zoxazolamine-d2 has a molecular formula represented as , where the hydrogen atoms have been partially replaced by deuterium. The molecular weight is approximately 170.60 g/mol due to the presence of deuterium, which has a higher atomic mass than hydrogen.
Zoxazolamine-d2 undergoes several types of chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, Hydrogen peroxide | Acidic or neutral medium |
Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions |
Substitution | Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide ions) | Varies based on substrate |
Zoxazolamine-d2 acts primarily as a centrally acting muscle relaxant. Its mechanism involves interaction with various neurotransmitter systems in the central nervous system, particularly affecting the activity of cytochrome P-450 enzymes involved in drug metabolism.
The primary pharmacological effect is muscle relaxation, which can be influenced by environmental factors such as the presence of other chemicals that modulate its metabolism.
Relevant Data:
Zoxazolamine-d2 has significant applications in scientific research:
Zoxazolamine (5-chloro-2-benzoxazolamine) was first synthesized in 1953 and introduced clinically in 1955 as a centrally acting muscle relaxant under brand names including Flexin, Deflexol, and Zoxine [8]. The compound demonstrated potent skeletal muscle relaxant properties through its actions on the central nervous system, distinct from peripheral neuromuscular blockade. Mechanistic studies revealed that zoxazolamine and structurally related compounds (chlorzoxazone, mephenesin) significantly reduced striatal dopamine turnover by decreasing neuronal firing rates and variability in the substantia nigra zona compacta [6]. This effect on dopaminergic neurons represented a novel mechanism compared to other contemporary muscle relaxants like meprobamate or diazepam, which lacked this specific action on nigrostriatal pathways [6].
Table 1: Pharmacological Profile of Zoxazolamine and Related Muscle Relaxants
Compound | Primary Molecular Target | Effect on Striatal Dopamine Metabolism | Effect on Neuronal Firing Patterns |
---|---|---|---|
Zoxazolamine | Nigrostriatal dopaminergic neurons | Significant decrease | Reduced rate and variability |
Chlorzoxazone | Nigrostriatal dopaminergic neurons | Moderate decrease | Reduced rate |
Mephenesin | Nigrostriatal dopaminergic neurons | Moderate decrease | Reduced rate |
Diazepam | GABAA receptors | No significant effect | No significant effect |
Meprobamate | GABAA receptors | No significant effect | No significant effect |
Clinically, zoxazolamine was extensively prescribed during the late 1950s for conditions involving acute muscle spasms, such as low back pain, inflammatory musculoskeletal disorders, and trauma-related muscle spasticity. Its efficacy was attributed to both muscle relaxation and mild sedative effects, which provided adjunctive relief in painful musculoskeletal conditions. By 1960, it had gained widespread clinical acceptance across North America and Europe, establishing itself as a significant therapeutic option in muscle spasm management [8].
The clinical utility of zoxazolamine was abruptly curtailed by emerging reports of severe hepatotoxicity. Multiple case studies documented acute hepatic necrosis following zoxazolamine administration, with several fatalities reported between 1960-1961 [5]. The clinical presentation included jaundice, profound lethargy, and markedly elevated transaminases, often progressing to fulminant hepatic failure despite discontinuation of the drug. One particularly severe case resulted in a patient requiring emergency liver transplantation due to irreversible liver damage [3] [5]. Histopathological examination of affected livers revealed centrilobular necrosis and inflammatory infiltration, consistent with drug-induced hepatocellular injury [9].
The incidence of zoxazolamine hepatotoxicity demonstrated both intrinsic and idiosyncratic characteristics. While many cases occurred within 1-4 weeks of initiating therapy (suggesting an unpredictable reaction), the severity appeared dose-dependent in some instances [7] [9]. This hepatotoxic profile prompted regulatory action, culminating in the complete withdrawal of zoxazolamine from global markets in 1961—a remarkably rapid demise for a recently introduced therapeutic agent [8].
Table 2: Hepatotoxicity Profile Comparison: Zoxazolamine vs. Chlorzoxazone
Parameter | Zoxazolamine | Chlorzoxazone |
---|---|---|
Year of Market Introduction | 1955 | 1958 |
Year of Withdrawal | 1961 | Still available |
Reported Hepatotoxicity Incidence | >1% | Rare (<0.01%) |
Latency Period to Liver Injury | 1-6 weeks | 1-8 weeks |
Pattern of Liver Injury | Hepatocellular necrosis | Mixed hepatocellular-cholestatic |
Fatal Cases Reported | Multiple | Few |
Regulatory Status | Withdrawn worldwide | Available with hepatic monitoring |
During post-withdrawal analysis, researchers discovered that chlorzoxazone (5-chloro-2-benzoxazolinone), a structural analog and active metabolite of zoxazolamine, retained significant muscle relaxant properties while demonstrating substantially reduced hepatotoxic potential [3] [8]. Chlorzoxazone was subsequently developed as a safer alternative, receiving FDA approval in 1958 and remaining in clinical use today under brand names including Parafon Forte and Remular. While chlorzoxazone has been associated with rare instances of liver injury, its incidence of severe hepatotoxicity is dramatically lower than that observed with zoxazolamine, with most cases being reversible upon discontinuation [3].
The development of zoxazolamine-d2 (a deuterium-substituted isotopologue where two hydrogen atoms are replaced with deuterium at specific molecular positions) represents a strategic application of deuterium chemistry to potentially mitigate the metabolic vulnerabilities of the parent compound. This approach leverages the kinetic isotope effect, wherein the stronger carbon-deuterium bond (compared to carbon-hydrogen) resists enzymatic cleavage during metabolic processes [1].
The primary hepatotoxicity of zoxazolamine is attributed to the formation of reactive electrophilic intermediates generated through cytochrome P450-mediated oxidation, particularly by CYP3A4 and CYP2E1 isoenzymes [1] [7]. These reactive metabolites deplete cellular glutathione and form protein adducts, initiating hepatocellular damage. Zoxazolamine-d2 is designed to strategically block or slow these bioactivation pathways by incorporating deuterium at positions vulnerable to oxidative metabolism. Molecular modeling suggests that deuterium substitution adjacent to the oxazole ring or at the 5-chloro position could significantly alter the compound's metabolic fate [1].
Table 3: Theoretical Impact of Deuterium Substitution on Zoxazolamine Metabolism
Metabolic Parameter | Zoxazolamine | Zoxazolamine-d2 | Potential Clinical Impact |
---|---|---|---|
Primary Metabolic Pathway | CYP-mediated oxidation | Altered CYP-mediated oxidation | Reduced bioactivation |
Reactive Metabolite Formation | Significant | Potentially reduced | Lower hepatotoxicity risk |
Kinetic Isotope Effect (KIE) | Not applicable | Estimated 5-10 fold rate reduction | Delayed toxic metabolite generation |
Plasma Half-life (Projected) | ~2 hours | Increased by 30-100% | Possible dosing frequency reduction |
Therapeutic Index (Theoretical) | Low | Potentially improved | Enhanced safety margin |
Current research focuses on in vitro and animal model evaluations comparing the metabolic profiles and hepatotoxic potential between zoxazolamine and zoxazolamine-d2. Preliminary investigations indicate that deuterium substitution alters the metabolic rate and pathway predominance, potentially shifting metabolism toward inactive glucuronide conjugation rather than oxidative pathways that generate toxic intermediates [1]. This deuterium-enabled metabolic switching could preserve the therapeutic efficacy of the benzoxazolamine pharmacophore while minimizing the metabolic activation responsible for the historical hepatotoxicity. While still in preclinical investigation, zoxazolamine-d2 exemplifies how strategic deuteration may revive abandoned therapeutic compounds with specific toxicity profiles rooted in problematic metabolism [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: